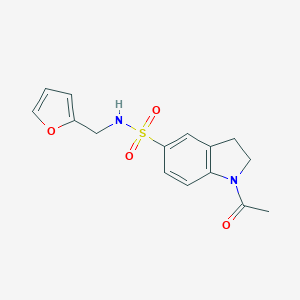
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-(3-chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in cancer cell proliferation, invasion, and metastasis.
Biochemical and Physiological Effects:
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Moreover, this compound has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. Moreover, this compound is stable in different solvents and can be easily synthesized using different methods. However, one of the limitations is its poor solubility in water, which can affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the study of 2-(3-chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One of the directions is the investigation of its potential as a drug delivery system for different drugs. Another direction is the study of its mechanism of action and the identification of its molecular targets. Moreover, the development of more efficient synthesis methods and the evaluation of its toxicity and pharmacokinetics in vivo are also important future directions.
Métodos De Síntesis
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 2-(3-chloro-4-methylanilino) acetic acid with 1-(2,5-dimethylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid in the presence of a coupling reagent, such as EDCI or DCC. The reaction is carried out in a suitable solvent, such as dichloromethane or DMF, at room temperature or under reflux conditions.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has potential applications in various fields of scientific research. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory, analgesic, and antipyretic activities. Moreover, this compound has been investigated for its potential as a drug delivery system, as it can be conjugated with different drugs to improve their solubility and bioavailability.
Propiedades
Nombre del producto |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C22H23ClN2O4 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O4/c1-13-4-5-15(3)19(8-13)25-11-16(9-21(25)27)22(28)29-12-20(26)24-17-7-6-14(2)18(23)10-17/h4-8,10,16H,9,11-12H2,1-3H3,(H,24,26) |
Clave InChI |
PJMXAIYZPADVMH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)



![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-oxo-2-phenylethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271039.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)